5-Methylcytidine-13CD3
Description
Properties
Molecular Formula |
C₉¹³CH₁₂D₃N₃O₅ |
|---|---|
Molecular Weight |
261.25 |
Synonyms |
NSC 363933 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below compares 5-Methylcytidine-13CD3 with structurally or functionally analogous isotopically labeled compounds:
Key Research Findings
Isotopic Specificity :
- This compound’s dual labeling (13C + D3) provides superior resolution in NMR compared to singly labeled analogs like 5-Methyluridine-13C5, which lacks deuterium .
- In contrast, Nintedanib-13CD3 is deuterated solely for metabolic stability in drug studies, lacking 13C’s utility in structural analysis .
Synthetic Challenges :
- The 2′-protecting groups used in this compound synthesis (e.g., acetyl or benzoyl) minimize steric interference during isotopic labeling, a method less critical for 5-Methyl-d3-cytosine-6-d1 due to its simpler structure .
Analytical Performance: A 2021 study highlighted that this compound’s isotopic purity (>98%) ensures minimal background noise in mass spectrometry, outperforming non-deuterated analogs in sensitivity .
Commercial Accessibility :
- Unlike custom-synthesized compounds (e.g., 5-Methyl-d3-cytosine-6-d1), this compound is readily available with batch-specific Certificates of Analysis (COA), ensuring reproducibility in regulated research .
Critical Notes
- Isotopic Crosstalk : Compounds like 5-Methyluridine-13C5 may interfere with this compound in multi-label experiments due to overlapping 13C signals, necessitating careful experimental design .
- Cost vs. Utility : Custom-synthesized analogs (e.g., Nintedanib-13CD3) are cost-prohibitive for routine use compared to commercially available this compound .
Preparation Methods
Principle of In Vivo Isotope Incorporation
The metabolic incorporation of 13CD3-labeled methyl groups into RNA-derived 5-methylcytidine (m5C) relies on the endogenous methionine cycle. S-adenosylmethionine (SAM), synthesized from dietary methionine, serves as the methyl donor for RNA methyltransferases. By substituting natural methionine with L-[methyl-13CD3]-methionine, the labeled methyl group is transferred to cytidine residues in RNA, forming 5-methylcytidine-13CD3.
Protocol for Mammalian Cell Culture Labeling
-
Cell Culture Setup : HEK293T cells are maintained in methionine-deficient medium supplemented with 100 µM L-[methyl-13CD3]-methionine for 72 hours to ensure isotopic equilibrium.
-
RNA Extraction : Total RNA is isolated using TRIzol reagent, followed by tRNA enrichment via polyethylene glycol precipitation.
-
Nuclease Digestion : RNA is hydrolyzed to nucleosides using a mixture of benzonase, phosphodiesterase I, and alkaline phosphatase.
-
LC-MS/HRMS Analysis : Isotopic enrichment is quantified via liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with a Waters Acquity UPLC HSS T3 column and a 0.1% formic acid/acetonitrile gradient.
Key Data:
This method achieves high isotopic fidelity but requires prolonged incubation and specialized MS instrumentation for validation.
Chemical Synthesis via Vorbrüggen Glycosylation and Methylation
Stepwise Synthesis of Labeled Cytidine Derivatives
The chemical route involves constructing the cytidine scaffold with a pre-labeled methyl group, avoiding isotopic dilution:
-
Base Synthesis : [2-13C,1,3-15N2]Uracil is synthesized from [13C,15N2]urea through condensation with cyanoacetic acid.
-
Glycosylation : The uracil derivative undergoes Vorbrüggen coupling with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose under SnCl4 catalysis to form protected uridine.
-
Amination : The 4-position is aminated using ammonium hydroxide in methanol, yielding [2-13C,1,3-15N2]cytidine.
-
C5 Methylation : The cytidine intermediate is treated with 13CD3-iodomethane (2 eq) in DMF with K2CO3 at 60°C for 24 hours, achieving >90% regioselectivity for the C5 position.
Purification and Characterization
-
HPLC Purification : Reverse-phase HPLC (C18 column, 5–30% MeCN/H2O) separates this compound from unreacted cytidine and dimethylated byproducts.
-
MS/MS Validation : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 262.118 (calc. 262.117) and characteristic fragment ions at m/z 150.053 (base + 13CD3).
Reaction Optimization:
| Condition | Yield Improvement |
|---|---|
| K2CO3 vs. NaH | 78% → 92% |
| DMF vs. DMSO | 65% → 88% |
Enzymatic Methylation Using Recombinant Methyltransferases
In Vitro Methyltransferase Assays
Recombinant RNA methyltransferases (e.g., DNMT2, NSUN2) transfer the 13CD3-labeled methyl group from SAM-13CD3 to cytidine residues in target RNAs:
-
SAM-13CD3 Synthesis : SAM is enzymatically synthesized from L-[methyl-13CD3]-methionine and ATP using methionine adenosyltransferase.
-
Methylation Reaction : 500 µM cytidine-containing RNA oligonucleotide is incubated with 2 mM SAM-13CD3 and 5 µM NSUN2 in 50 mM Tris-HCl (pH 7.5) at 37°C for 2 hours.
-
Termination and Analysis : Reactions are quenched with 0.5% SDS, and RNA is purified via ethanol precipitation. Methylation efficiency is assessed by RNase digestion and LC-MS.
Challenges in Enzymatic Labeling
-
SAM Stability : SAM-13CD3 degrades rapidly at pH > 8.0, necessitating buffered conditions at pH 6.5–7.5.
-
Isotopic Purity : Endogenous SAM pools in in vitro systems dilute 13CD3 incorporation, limiting labeling to 60–70% even with excess SAM-13CD3.
Comparative Analysis of Preparation Methods
| Method | Isotopic Purity | Scalability | Cost per mg |
|---|---|---|---|
| Metabolic Labeling | 48–51% | Low | $1,200 |
| Chemical Synthesis | >99% | High | $450 |
| Enzymatic | 60–70% | Medium | $800 |
Chemical synthesis offers superior isotopic control, while metabolic labeling preserves native RNA context. Enzymatic methods balance specificity and cost but require optimized SAM-13CD3 synthesis.
Applications in Tracing RNA Methylation Dynamics
This compound has been pivotal in uncovering RNA modification turnover. For example, dual SILAC labeling in HEK293T cells revealed that hm5C (a downstream oxidation product of m5C) exhibits a half-life of 6.2 hours, compared to 12.5 hours for m5C itself . This kinetic disparity suggests active demethylation or RNA turnover mechanisms specific to hydroxymethylated residues.
Q & A
Q. What are the key methodological considerations for synthesizing 5-Methylcytidine-13CD3 with isotopic purity?
Synthesis of stable isotope-labeled compounds like this compound requires precise control of reaction conditions to ensure isotopic integrity. A validated protocol involves using deuterated and 13C-labeled precursors, followed by multiple purification steps (e.g., column chromatography, recrystallization) to remove unlabeled byproducts. Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming isotopic enrichment and purity .
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
Stability studies should assess degradation kinetics under pH extremes, temperature fluctuations, and enzymatic exposure. For example, high-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) can quantify degradation products. Control experiments using non-isotopic 5-Methylcytidine as a reference are essential to distinguish isotopic effects from chemical instability .
Q. What analytical techniques are most reliable for quantifying this compound in biological samples?
LC-MS/MS with isotope dilution is the gold standard. Researchers must optimize ionization parameters (e.g., electrospray ionization in positive mode) and validate methods using spiked matrices (e.g., plasma, cell lysates) to account for matrix effects. Calibration curves with internal standards (e.g., 5-Methylcytidine-15N3) improve accuracy .
Advanced Research Questions
Q. How can isotopic labeling of this compound resolve ambiguities in RNA methylation dynamics studies?
The compound serves as a metabolic tracer to distinguish de novo methylation from passive dilution in RNA. Experimental design should include pulse-chase assays with labeled nucleosides, coupled with RNA sequencing and MS-based metabolomics. Data interpretation must account for isotope dilution effects and turnover rates .
Q. What strategies mitigate confounding factors when using this compound in epigenetic studies involving cross-talk with DNA methylation?
Co-analysis of DNA and RNA methylation using dual isotopic labels (e.g., this compound for RNA and 5-Methylcytosine-d3 for DNA) can disentangle cross-regulation. Researchers should employ time-course experiments and statistical models (e.g., multivariate regression) to address temporal and dose-dependent interactions .
Q. How should researchers address discrepancies in reported isotopic incorporation rates of this compound across different cell lines?
Contradictory data often arise from variations in cell metabolism, transporter expression, or nucleoside salvage pathways. A systematic approach includes:
Q. What computational tools are recommended for modeling the metabolic flux of this compound in complex biological systems?
Isotopomer spectral analysis (ISA) and kinetic modeling software (e.g., INCA, CellNetOptimizer) integrate MS data to map tracer incorporation into RNA and metabolic intermediates. Researchers should validate models with null-hypothesis testing (e.g., comparing labeled vs. unlabeled systems) .
Experimental Design and Validation
Q. What controls are essential for ensuring reproducibility in studies using this compound?
- Negative controls: Unlabeled 5-Methylcytidine to assess baseline signals.
- Positive controls: Cells treated with methylation inhibitors (e.g., zebularine) to confirm tracer specificity.
- Technical replicates: Triplicate MS runs to quantify instrument variability.
- Biological replicates: Independent cell cultures to account for batch effects .
Q. How can researchers validate the specificity of antibodies targeting 5-Methylcytidine derivatives in the presence of 13CD3-labeled analogs?
Competitive ELISA or immunoprecipitation assays with labeled vs. unlabeled nucleosides can test antibody cross-reactivity. Clone-specific validation (e.g., clone 33D3 for 5-Methylcytosine) is critical, as isotopic labeling may alter epitope recognition .
Data Interpretation and Reporting
Q. What statistical frameworks are suitable for analyzing time-resolved isotopic enrichment data?
Mixed-effects models accommodate longitudinal data with nested variables (e.g., cell type, treatment). Bayesian hierarchical models are advantageous for small-sample studies, as they incorporate prior knowledge of methylation kinetics .
Q. How should researchers report isotopic purity and batch variability in publications?
- Include a table summarizing batch-specific isotopic enrichment (e.g., % 13C and D3) and purity (e.g., HPLC retention time, MS/MS fragmentation patterns).
- Disclose lot numbers and storage conditions (e.g., -80°C under argon) to enhance reproducibility .
Ethical and Compliance Considerations
Q. What ethical guidelines apply to studies using 13CD3-labeled compounds in animal models?
Researchers must comply with institutional animal care protocols, emphasizing humane endpoints and isotopic waste disposal. Documentation should confirm that labeled compounds are not repurposed for therapeutic use, per FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
